Tiagabine hydrochloride
Overview
Description
Tiagabine Hydrochloride is an anticonvulsant medication primarily used for the treatment of partial seizures. It is known for its ability to enhance the activity of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system . This compound is also used in the treatment of panic disorders and other anxiety-related conditions .
Scientific Research Applications
Tiagabine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions between drugs and plasma proteins.
Biology: It is used to investigate the effects of GABA reuptake inhibition on neuronal activity.
Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant medications.
Mechanism of Action
Target of Action
Tiagabine hydrochloride primarily targets the GABA uptake carrier, a crucial component in the regulation of gamma-aminobutyric acid (GABA) levels in the nervous system . GABA is the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
Tiagabine binds to recognition sites associated with the GABA uptake carrier . By this action, it is thought to block GABA uptake into presynaptic neurons .
Biochemical Pathways
The primary biochemical pathway affected by tiagabine is the GABAergic pathway . By inhibiting the reuptake of GABA, tiagabine increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .
Pharmacokinetics
The elimination half-life of tiagabine is 7 to 9 hours in normal volunteers . In epilepsy clinical trials, most patients were receiving hepatic enzyme-inducing agents . Approximately 2% of an oral dose of tiagabine is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .
Result of Action
The primary result of tiagabine’s action is an increase in GABAergic neurotransmission, which leads to an overall decrease in neuronal excitability . This can help control seizures in conditions like epilepsy . It may also have effects on mood and anxiety, as it is sometimes used off-label for the treatment of anxiety disorders and panic disorder .
Action Environment
The efficacy and stability of tiagabine can be influenced by various environmental factors. For example, the presence of food can slow the absorption rate of the drug . Additionally, the use of other medications, particularly those that induce hepatic enzymes, can affect the metabolism and excretion of tiagabine .
Safety and Hazards
Tiagabine hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .
Biochemical Analysis
Biochemical Properties
Tiagabine hydrochloride operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By this action, this compound blocks GABA uptake into presynaptic neurons, permitting more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Cellular Effects
The primary cellular effect of this compound is its ability to increase the availability of GABA, the major inhibitory neurotransmitter in the central nervous system . By inhibiting the reuptake of GABA, it enhances the activity of GABA, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons, and allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Metabolic Pathways
This compound is likely metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of this compound is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .
Preparation Methods
The synthesis of Tiagabine Hydrochloride involves several steps. One common method includes the preparation of an important dithiophene N-alkylated intermediate. This intermediate is synthesized using a compact method that does not require expensive reagents and operates under mild reaction conditions . The process is suitable for large-scale production. The final step involves the preparation of anhydrous this compound using a single or mixed organic solvent, ensuring that the residual solvent meets the requirements for medicinal preparation .
Chemical Reactions Analysis
Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Comparison with Similar Compounds
Tiagabine Hydrochloride is unique in its selective inhibition of GABA reuptake. Similar compounds include:
This compound stands out due to its specific mechanism of action and its effectiveness in treating partial seizures and anxiety disorders .
Properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044218 | |
Record name | Tiagabine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-59-6 | |
Record name | Tiagabine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiagabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiagabine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAGABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tiagabine hydrochloride?
A1: this compound (TGB) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. [] It exerts its anticonvulsant effect by selectively binding to the GABA transporter type 1 (GAT1), primarily located on presynaptic neuronal terminals. [, ] This binding inhibits the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA receptors. [, , ] Consequently, the inhibitory actions of GABA are prolonged, contributing to its anticonvulsant effects. []
Q2: What is the chemical formula and molecular weight of this compound?
A2: The chemical formula of this compound is C20H25NO2S2 HCl, and its molecular weight is 412.0. [, ]
Q3: Can you elaborate on the structural characterization of this compound using spectroscopic data?
A3: While the provided abstracts don't delve into specific spectroscopic data, they confirm the structural characterization of this compound and its intermediates through various spectroscopic techniques. [, ] This typically includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.
Q4: What are the common starting materials for synthesizing this compound?
A4: Several research papers describe the synthesis of this compound. Two common starting materials are 2-bromo-3-methylthiophene and γ-lactone. [, ] The synthetic routes involve Grignard additions, selective dehydration, sulfonylation, and subsequent N-alkylation of the (3R)-nipecotate. [] Hydrolysis and acidification steps are then employed to obtain the final this compound product. [, ]
Q5: How stable is this compound in liquid formulations?
A5: Studies investigated the stability of this compound in two extemporaneously prepared oral suspensions: 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1). [] At a refrigerated temperature of 4°C, the mean concentration of this compound remained above 95% of the initial concentration for 91 days in both formulations. [] At 25°C, the mean concentration exceeded 90% for 70 days in Ora-Plus:Ora-Sweet and 42 days in 1% methylcellulose:syrup. [] Notably, no changes in pH or physical appearance were observed throughout the study period. []
Q6: How does 2-Hydroxypropyl β-Cyclodextrin impact the chemical stability of Tiagabine HCl?
A6: Research suggests that 2-Hydroxypropyl β-Cyclodextrin (2-HPCD) can enhance the chemical stability of TGB. [] When TGB was exposed to a temperature of 50°C for 24 hours, the total related substances (TRS) were significantly lower in the presence of 2-HPCD (2.142% ±0.045 SD) compared to traditional antioxidants like α-tocopherol (3.264% ±0.077 SD) and ascorbic acid (3.125% ±0.053 SD). [] This suggests a distinct mechanism for enhancing TGB stability by 2-HPCD, different from conventional antioxidants. []
Q7: Are there any documented degradation pathways for this compound?
A7: Yes, studies employing liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MS(n)) and high-resolution mass spectrometry (HR-MS) have identified degradation products of TGB. [] These studies indicate that TGB undergoes degradation primarily through oxidative pathways. [] The degradation process involves the attack of oxygen at various sites within the molecule, particularly at the double bond. [] This oxidative cascade leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone. []
Q8: What is the impact of this compound on cortical depolarizations?
A8: In vitro studies using cortical wedges from audiogenic seizure-prone DBA/2 mice demonstrated that this compound (at 50 μM concentration) induced large, slow depolarizations. [, ] These depolarizations, occurring at a frequency of 6-8 per hour, persisted for several hours and were found to be calcium-dependent and inhibited by tetrodotoxin, a sodium channel blocker. [] Further investigation revealed that these depolarizations were initiated through GABA(A) receptors and potentially triggered the release of excitatory amino acids. []
Q9: What are the limitations of using this compound as an antiepileptic drug?
A10: While effective as add-on therapy for partial seizures in adults and children over 12, this compound has limitations. [, ] It exhibits a relatively low efficacy when used in combination with other antiepileptic drugs. [] Additionally, there are concerns regarding the potential for serious side effects, most notably the risk of nonconvulsive status epilepticus, which can complicate its use. []
Q10: Are there any known drug interactions associated with this compound?
A11: Tiagabine is primarily metabolized by cytochrome P-450 3A isoenzymes in the liver. [] Consequently, concurrent administration with drugs that induce or inhibit these enzymes can alter Tiagabine's metabolism and potentially lead to clinically significant drug interactions. [] Dosage adjustments may be necessary when combining Tiagabine with such medications. []
Q11: Is there evidence of this compound influencing the binding of other drugs to plasma proteins?
A12: Research suggests that this compound does not significantly displace highly protein-bound drugs. [] This characteristic is advantageous, as it reduces the likelihood of unwanted drug interactions stemming from competition for protein-binding sites in the bloodstream. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.